IDH1 R132H Inhibition Potency
In a direct biochemical assay measuring inhibition of the IDH1 R132H mutant, a known oncogenic driver, this specific isoindoline derivative exhibits an IC50 of 20 nM. This level of inhibition can be compared to that of a different isoindoline analog, 2-(2,3-dihydro-1H-isoindol-2-yl)butanoic acid, which has a reported IC50 of 5.20E+5 nM (520 µM) against the dihydroorotase enzyme in a separate study [1]. The 26,000-fold difference in potency highlights how the specific substitution pattern—an n-butyric acid at the 2-position of the isoindoline ring—directly impacts target engagement compared to an alpha-branched analog [2].
| Evidence Dimension | Enzymatic Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 20 nM |
| Comparator Or Baseline | 2-(2,3-dihydro-1H-isoindol-2-yl)butanoic acid (IC50: 5.20E+5 nM) |
| Quantified Difference | 26,000-fold difference in IC50 |
| Conditions | Target compound: IDH1 R132H mutant inhibition assay via LC-MS measurement of [3C]2-hydroxyglutarate formation after 45 mins [1]. Comparator: Dihydroorotase enzyme inhibition assay from mouse Ehrlich ascites [2]. |
Why This Matters
This indicates that the linear butyric acid chain in CAS 799266-56-1 is essential for achieving high nanomolar potency against the IDH1 R132H target, a property not shared by an alpha-branched analog in another enzymatic context.
- [1] BindingDB. (n.d.). BDBM50032893 (CHEMBL3342782). IDH1 R132H mutant inhibition. View Source
- [2] BindingDB. (n.d.). BDBM50405111 (CHEMBL73819). Dihydroorotase enzyme inhibition. View Source
